

Initial Toxicity and Safety Assessment of (Z)-Rilpivirine: A Data-Driven Analysis

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Compound of Interest

Compound Name: (Z)-Rilpivirine

Cat. No.: B057876

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Disclaimer: As of the current date, publicly available data specifically detailing the initial toxicity and safety assessment of the (Z)-isomer of Rilpivirine is not available. Rilpivirine, approved for the treatment of HIV-1 infection, is the (E)-isomer. The following in-depth technical guide provides a comprehensive overview of the initial toxicity and safety assessment of the approved drug, Rilpivirine ((E)-isomer). This information is presented as a surrogate, and it is crucial to note that the toxicological and safety profiles of the (Z)-isomer may differ. All data presented herein pertains to Rilpivirine ((E)-isomer).

Executive Summary

This document provides a detailed overview of the preclinical and early clinical toxicity and safety assessment of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI). The primary findings from a range of toxicological studies, including carcinogenicity, genotoxicity, reproductive and developmental toxicity, and safety pharmacology, are presented. Rilpivirine has been extensively evaluated in various animal models and in human clinical trials. The key target organs for toxicity identified in nonclinical studies were the endocrine organs, particularly the adrenal glands. Rilpivirine was found to be non-genotoxic. This guide is intended for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the nonclinical safety profile of Rilpivirine.

Nonclinical Toxicology

A comprehensive preclinical evaluation of Rilpivirine was conducted in multiple species, including mice, rats, rabbits, dogs, and Cynomolgus monkeys, to assess its safety profile.^[1]

Carcinogenicity and Mutagenesis

Long-term carcinogenicity studies were conducted in mice and rats. Rilpivirine was not found to be carcinogenic in rats.[2] In mice, an increase in hepatocellular neoplasms was observed, a finding that is often considered rodent-specific and of questionable relevance to humans.[2] Importantly, Rilpivirine was not genotoxic in a battery of in vitro and in vivo assays.[2]

Table 1: Summary of Carcinogenicity Studies

Species	Duration	Dosing	Findings	Systemic Exposure (AUC) vs. Human Recommended Dose
Mice	2 years	Oral gavage (20, 60, 160 mg/kg/day)	Hepatocellular neoplasms	21-fold at the lowest tested dose
Rats	2 years	Oral gavage (40, 200, 500, 1500 mg/kg/day)	No drug-related neoplasms	3-fold at the lowest tested dose

Genotoxicity

Rilpivirine was evaluated for its potential to cause genetic damage in a standard battery of genotoxicity tests. The results indicated that Rilpivirine is not genotoxic.[2] It did not induce chromosomal damage in the in vivo micronucleus test in mice.[2]

Reproductive and Developmental Toxicity

Studies on fertility and early embryonic development in rats showed no effects on mating or fertility at doses up to 400 mg/kg/day, which resulted in systemic exposures approximately 40 times higher than in humans at the recommended dose.[2] Embryo-fetal development studies in rats and rabbits did not reveal any evidence of embryonic or fetal toxicity at exposures 15 and 70 times higher than human exposure, respectively.[2]

Table 2: Summary of Reproductive and Developmental Toxicity Studies

Study Type	Species	No Observed Adverse Effect Level (NOAEL)	Systemic Exposure (AUC) vs. Human Recommended Dose	Key Findings
Fertility and Early Embryonic Development	Rat	400 mg/kg/day	~40-fold higher	No effects on mating or fertility. [2]
Embryo-fetal Development	Rat	Not specified	15-fold higher	No evidence of embryonic or fetal toxicity. [2]
Embryo-fetal Development	Rabbit	Not specified	70-fold higher	No evidence of embryonic or fetal toxicity. [2]

Safety Pharmacology

The primary toxicity finding in nonclinical studies was related to adrenal effects.[\[1\]](#)[\[2\]](#) These effects were characterized by increased serum progesterone and decreased cortisol levels, which are thought to be associated with the inhibition of steroidogenesis.[\[1\]](#)[\[2\]](#) In dogs, premature activation and overstimulation of the ovaries were also observed, potentially related to the inhibition of steroidogenesis.[\[1\]](#)[\[2\]](#)

Experimental Protocols

Carcinogenicity Studies

- Test System: Mice and rats.
- Administration Route: Oral gavage.
- Duration: Up to 104 weeks.[\[2\]](#)

- Dose Levels (Mice): 20, 60, and 160 mg/kg/day.[2]
- Dose Levels (Rats): 40, 200, 500, and 1500 mg/kg/day.[2]
- Endpoint Assessment: Histopathological examination of tissues for neoplastic and non-neoplastic lesions.

Genotoxicity Assays

While specific details of all assays are not provided in the search results, a standard genotoxicity battery typically includes:

- Ames test (bacterial reverse mutation assay): To assess point mutations.
- In vitro chromosomal aberration test in mammalian cells: To assess chromosomal damage.
- In vivo micronucleus test in rodents: To assess chromosomal damage in a whole animal system. Rilpivirine was negative in the in vivo micronucleus test in mice.[2]

Reproductive Toxicity Studies

- Fertility and Early Embryonic Development (Rat): Male and female rats are dosed prior to and during mating, and females are dosed through implantation. Endpoints include mating performance, fertility, and early embryonic development.
- Embryo-fetal Development (Rat and Rabbit): Pregnant animals are dosed during the period of organogenesis. Endpoints include maternal toxicity, and fetal viability, weight, and morphology (external, visceral, and skeletal).

Pharmacokinetics and Metabolism

Rilpivirine is primarily metabolized by the cytochrome P450 (CYP) 3A enzyme system.[3] Its absorption is dependent on gastric pH and should be administered with food to ensure adequate absorption.[3] The apparent elimination half-life of oral Rilpivirine is approximately 45 hours.[4]

Table 3: Pharmacokinetic Parameters of Oral Rilpivirine (25 mg once daily)

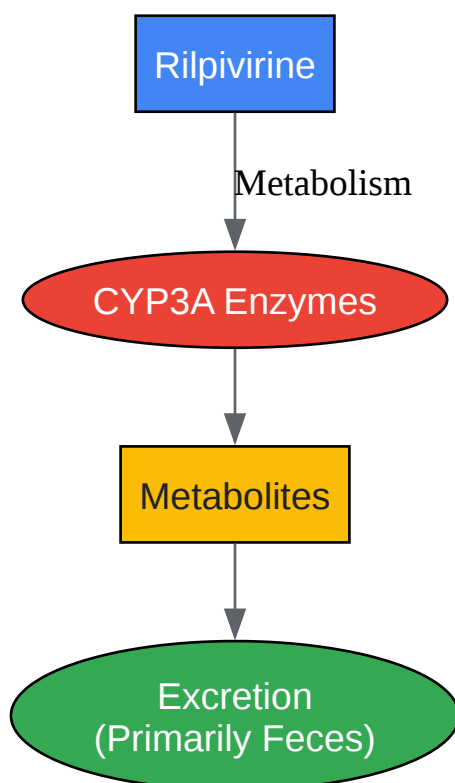
Parameter	Value	Note
Tmax (time to peak concentration)	4-5 hours	-
Elimination Half-life (t1/2)	~45 hours	[4]
Metabolism	Primarily CYP3A	[3]
Excretion	Primarily in feces (~85%), with a small amount in urine (~6.1%)	[5]

Visualizations



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General workflow for toxicity and safety assessment.



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Simplified metabolic pathway of Rilpivirine.

Clinical Safety

In clinical trials, Rilpivirine has been shown to be well-tolerated.[6] When compared to efavirenz, another NNRTI, Rilpivirine was associated with a lower incidence of Grade 2-4 adverse events.[6] The most common adverse effects of moderate or severe intensity reported in patients receiving Rilpivirine include depressive disorders, insomnia, headache, and rash.[7]

Conclusion

The approved (E)-isomer of Rilpivirine has undergone a thorough initial toxicity and safety assessment. The primary nonclinical finding was dose-related adrenal effects, likely due to inhibition of steroidogenesis. Rilpivirine was found to be non-genotoxic and did not demonstrate significant reproductive or developmental toxicity at clinically relevant exposures. In humans, it is generally well-tolerated with a favorable safety profile compared to older NNRTIs. It is imperative to reiterate that this comprehensive safety profile pertains to the (E)-isomer of Rilpivirine. The toxicity and safety of the (Z)-isomer remain uncharacterized in the

public domain and should not be inferred from the data presented here. Any development of **(Z)-Rilpivirine** would necessitate a complete and independent toxicological evaluation.

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